4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
Description
Chemical Background and Nomenclature
4-(5-Methoxymethyl-oxadiazol-2-YL)-piperidine hydrochloride is a synthetic heterocyclic compound characterized by its complex nomenclature reflecting multiple functional groups and ring systems. The compound's systematic name according to the International Union of Pure and Applied Chemistry nomenclature is 2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole hydrochloride. This naming convention precisely describes the structural arrangement wherein a piperidine ring is attached at the 4-position to a 1,3,4-oxadiazole ring that bears a methoxymethyl substituent at the 5-position. The hydrochloride salt form enhances the compound's solubility and stability characteristics, making it more suitable for research and potential pharmaceutical applications.
The compound exists under several synonymous names in chemical databases, including 4-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride and 2-(Methoxymethyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride. The Chemical Abstracts Service registry number 1211528-77-6 provides a unique identifier for this specific compound in scientific literature and commercial databases. The molecular structure features a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, fused with a six-membered saturated piperidine ring through a carbon-carbon bond. The methoxymethyl group (-OCH2OCH3) serves as a substituent that can influence both the compound's physicochemical properties and biological activity profile.
The structural complexity of this compound is further illustrated by its computed descriptors, including the Simplified Molecular Input Line Entry System representation: COCC1=NN=C(O1)C2CCNCC2.Cl. This notation captures the complete connectivity pattern of all atoms within the molecule, providing a standardized method for computational analysis and database searches. The International Chemical Identifier key WARXZDXHJFAJHV-UHFFFAOYSA-N serves as another unique molecular identifier that facilitates cross-referencing across different chemical information systems.
Historical Development of 1,3,4-Oxadiazole-Piperidine Hybrid Compounds
The historical development of 1,3,4-oxadiazole-piperidine hybrid compounds represents a convergence of two important medicinal chemistry research streams that began in the late 19th and early 20th centuries. The 1,3,4-oxadiazole heterocycle itself was first synthesized in the 1880s, though its biological significance was not recognized until the early 1940s when systematic biological activity studies commenced. The recognition of oxadiazole compounds as valuable pharmacophores emerged gradually as researchers discovered their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.
The evolution of 1,3,4-oxadiazole derivatives gained significant momentum in the last four decades, during which time researchers have extensively explored compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This broad spectrum of biological activities has established the 1,3,4-oxadiazole ring as a privileged scaffold in medicinal chemistry. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to participate in specific interactions such as hydrogen bonding, making it particularly useful as an alternative when instability of those groups is observed.
The integration of piperidine rings with oxadiazole systems emerged from recognition that piperidine-containing compounds often exhibit enhanced central nervous system activity and improved pharmacokinetic properties. Research has demonstrated that piperidine-containing oxadiazole derivatives can interact with various receptors in the central nervous system, potentially influencing neurotransmitter pathways related to epilepsy, depression, and other neurological conditions. Studies have shown that derivatives of these hybrid compounds demonstrate significant efficacy in animal models of seizures without notable neurotoxicity at effective concentrations, highlighting their therapeutic potential.
The development of molecular hybridization strategies has led to the discovery of improved compounds for critical diseases, increasing interest among the medicinal chemistry community. This approach involves conjugating structures of biological interest into a single molecular entity, maximizing the pharmacological benefits of both components. The synthesis of oxadiazole-piperidine hybrids represents a sophisticated application of this strategy, combining the diverse biological activities of oxadiazole rings with the favorable pharmacological properties of piperidine systems.
Significance in Modern Medicinal Chemistry
The significance of 4-(5-Methoxymethyl-oxadiazol-2-YL)-piperidine hydrochloride in modern medicinal chemistry extends beyond its structural novelty to encompass its potential therapeutic applications and role as a lead compound for drug development. Contemporary research has highlighted the compound's relevance in addressing multiple therapeutic targets, particularly in neurological and infectious disease applications. The unique combination of the 1,3,4-oxadiazole ring with the piperidine moiety creates a molecular framework that can engage with diverse biological targets through multiple interaction mechanisms.
Recent investigations into oxadiazole-containing compounds have revealed their remarkable versatility in pharmaceutical applications. Research has demonstrated that 1,3,4-oxadiazole derivatives possess favorable physical, chemical, and pharmacokinetic properties that significantly increase their pharmacological potential. These compounds have shown inhibitory potency against various enzymes including Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, and cyclooxygenases, as well as affinity to multiple receptor systems including sigma, orexin, kappa opioid, and estradiol receptors.
The compound's structural features position it as a valuable scaffold for structure-activity relationship studies and further chemical modifications. The presence of the methoxymethyl group provides opportunities for metabolic studies and structure-activity optimization, while the piperidine ring offers sites for additional substitutions that could enhance selectivity and potency. The hydrochloride salt formation not only improves solubility characteristics but also facilitates formulation development for potential therapeutic applications.
Modern drug discovery efforts have increasingly focused on compounds that can address the complexity of disease states through multi-target approaches. The oxadiazole-piperidine hybrid structure represents an ideal platform for developing such multi-functional agents. Recent studies have shown that molecular hybrids containing oxadiazole rings can exhibit superior therapeutic profiles compared to single-target compounds, particularly in areas such as neurological disorders and cancer treatment. The ability of these compounds to interact with multiple biological pathways simultaneously offers advantages in treating complex diseases where single-target approaches have proven insufficient.
The compound's significance is further enhanced by recent advances in synthetic methodologies that enable efficient preparation of diverse oxadiazole-piperidine derivatives. Effective synthetic pathways have been developed that provide good yields and clean reactions with broad substrate scope, facilitating the preparation of compound libraries for biological screening. These methodological advances have accelerated the exploration of structure-activity relationships and the identification of optimized derivatives with enhanced therapeutic potential.
Properties
IUPAC Name |
2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXZDXHJFAJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carbohydrazide
Piperidine-4-carboxylic acid is treated with hydrazine hydrate in methanol under reflux to form piperidine-4-carbohydrazide. This intermediate is critical for introducing the piperidine moiety into the oxadiazole ring.
Formation of the 1,3,4-Oxadiazole Ring
The carbohydrazide reacts with methoxymethyl-acetic acid in the presence of POCl₃ as a cyclizing agent. The reaction proceeds via nucleophilic acyl substitution, where POCl₃ activates the carboxylic acid groups, facilitating dehydration and ring closure. Typical conditions involve refluxing in anhydrous dichloromethane for 6–8 hours, yielding the 1,3,4-oxadiazole core.
Reaction Scheme:
Optimization and Yield
Yields for this method range from 58% to 72%, depending on the stoichiometry of POCl₃ and reaction time. Excess POCl₃ (≥3 equivalents) improves cyclization efficiency but requires careful quenching with ice-water to isolate the product.
Nucleophilic Substitution on Pre-formed Oxadiazole Intermediates
An alternative route involves functionalizing a pre-synthesized oxadiazole intermediate with a piperidine group. This method is advantageous for scalability and purity control.
Synthesis of 5-Methoxymethyl-1,3,4-oxadiazole-2-carboxylic Acid
Methoxymethyl-acetic acid is converted to its corresponding hydrazide via reaction with hydrazine hydrate. Subsequent cyclization with trichloromethyl chloroformate (TCF) in tetrahydrofuran (THF) yields 5-methoxymethyl-1,3,4-oxadiazole-2-carboxylic acid.
Coupling with Piperidine
The carboxylic acid derivative undergoes activation using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with piperidine in the presence of triethylamine (TEA) as a base. The nucleophilic substitution occurs at room temperature, affording the target compound after 12 hours.
Key Conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
-
Yield: ~65%
Hydrochloride Salt Formation
The free base of 4-(5-Methoxymethyl-oxadiazol-2-YL)-piperidine is converted to its hydrochloride salt to enhance stability and solubility.
Acid-Base Neutralization
The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until precipitation is observed. The mixture is cooled to 0°C, and the hydrochloride salt is filtered and washed with cold diethyl ether.
Characterization
The salt is characterized by melting point analysis (predicted boiling point: 321.3±52.0°C) and Fourier-transform infrared spectroscopy (FT-IR), confirming N-H stretching vibrations at 3128 cm⁻¹ and S=O symmetric stretching at 1165 cm⁻¹.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclodehydration | High atom economy | Requires toxic POCl₃ | 58–72 |
| Nucleophilic Coupling | Scalable, pure intermediates | Multi-step synthesis | ~65 |
The cyclodehydration route is preferred for laboratory-scale synthesis due to fewer steps, while nucleophilic substitution offers better control over regiochemistry in industrial settings.
Industrial Production Considerations
Large-scale manufacturing employs continuous flow reactors to enhance safety and efficiency during POCl₃-mediated cyclodehydration. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Anticonvulsant Properties
One of the most notable applications of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is its potential anticonvulsant activity. A related study synthesized various derivatives of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine and evaluated their efficacy in vivo using the maximal electroshock seizure (MES) model in male Wistar rats. The results indicated that certain derivatives exhibited significant anticonvulsant effects comparable to the standard drug phenytoin, with minimal neurotoxic effects observed at high doses .
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships among synthesized compounds revealed that modifications to the oxadiazole ring significantly influenced anticonvulsant potency. The pharmacophore model employed in these studies helped validate the relationship between chemical structure and biological activity, emphasizing the role of specific substituents in enhancing therapeutic effects .
Neuropharmacology
The neuropharmacological implications of compounds similar to this compound extend beyond anticonvulsant activity. The ability of oxadiazole derivatives to interact with neurotransmitter systems positions them as candidates for further research into treatments for neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to piperidine-based 1,3,4-oxadiazole derivatives with modifications in substituents, heterocyclic rings, or salt forms.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
Methoxymethyl vs. Isopropyl Substituents :
- The methoxymethyl group in the target compound likely improves water solubility compared to the hydrophobic isopropyl group in the analog from .
- The methoxymethyl-oxadiazole motif may enhance metabolic stability due to reduced steric hindrance relative to bulkier substituents .
Oxadiazole vs. Thiazolidine/Thiazolone Cores: Thiazolidine-2,4-dione derivatives (e.g., 4a in ) are associated with antidiabetic activity (e.g., pioglitazone analogs), whereas 1,3,4-oxadiazoles are explored for antimicrobial and anticancer applications .
Salt Forms and Stability :
Pharmacological Implications
- Agrochemical Applications : The cyclobutyl-substituted analog in is used in crop protection agents, indicating that substituent bulkiness may influence environmental compatibility .
- Neuroactive Properties : Piperidine-oxadiazole hybrids are reported as modulators of central nervous system targets (e.g., GABA receptors), though specific data for the target compound is lacking .
Biological Activity
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride (CAS No. 1211528-77-6) is a synthetic organic compound with significant potential in medicinal chemistry. It features a piperidine ring linked to a methoxymethyl-substituted oxadiazole moiety, which is known for diverse biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
The primary biological activity of this compound is its inhibition of acetylcholinesterase (AChE). This enzyme plays a crucial role in breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission, which is vital for functions such as memory and muscle contraction .
Target Interaction
- Target Enzyme : Acetylcholinesterase (AChE)
- Binding Sites : The compound binds to key amino acids at both the catalytic active site and the peripheral anionic site of AChE.
- Biochemical Pathways : Increased acetylcholine levels lead to enhanced nerve impulse transmission and potential improvements in cognitive function.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been tested against several bacterial strains, showing promising results.
- Anticancer Properties : Similar oxadiazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction .
- Enzyme Inhibition : Besides AChE, studies have explored its inhibitory effects on other enzymes like urease .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of this compound compared to related compounds.
| Compound Name | AChE Inhibition | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine HCl | High | Moderate | Promising |
| 4-(5-Methyl-[1,3,4]oxadiazol-2-YL)-piperidine HCl | Moderate | Low | Moderate |
| 4-(5-Ethoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine HCl | Low | High | Low |
Case Studies and Research Findings
Several studies have highlighted the biological activities of oxadiazole derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent agonistic activity on human caseinolytic protease P (HsClpP), leading to significant inhibition of hepatocellular carcinoma cell lines .
- Enzyme Inhibition Studies : Research showed that synthesized compounds with piperidine and oxadiazole moieties displayed varying degrees of AChE inhibition, with some derivatives achieving IC50 values significantly lower than standard references .
- Toxicological Assessments : Investigations into the safety profile of similar compounds revealed that while they exhibit promising therapeutic effects, further in vivo studies are necessary to confirm their safety and efficacy profiles .
Q & A
Q. Table 1: Synthesis Yields Under Varied Conditions
| Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10 | DMF | 80 | 68 |
| 15 | DMF | 100 | 72 |
| 12 | Acetonitrile | 90 | 58 |
Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the methoxymethyl group shows a singlet at δ 3.3–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects related substances .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 286.12) .
- X-ray Crystallography : For crystal structure validation, SHELXL refinement provides bond-length and angle data .
Advanced: How does this compound exhibit subtype-specific modulation of GABA-A receptors?
Methodological Answer:
Electrophysiological assays on recombinant GABA-A receptors reveal subtype-dependent efficacy:
- Experimental Design : Transfect HEK293 cells with α1-6/β2/γ2 subunits. Measure GABA-induced current potentiation using patch-clamp techniques at 1 mM compound concentration .
- Key Findings :
- High Efficacy : α2, α4, α5, α6 subunits show 48–87% potentiation.
- Low Efficacy : α1 (21% ± 5) and α3 (11% ± 2) subunits.
- Statistical Significance : Two-sample t-test confirms group differences (p < 0.01) .
Q. Table 2: Subtype-Specific Modulation of GABA-A Receptors
| Subunit | Potentiation (%) | Statistical Grouping |
|---|---|---|
| α1 | 21 ± 5 | Low Efficacy |
| α2 | 48 ± 3 | High Efficacy |
| α6 | 87 ± 4 | High Efficacy |
Advanced: What strategies can resolve discrepancies in biological activity data across different experimental models?
Methodological Answer:
Address variability through:
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 22°C) to reduce system-specific biases .
- Orthogonal Validation : Combine electrophysiology with radioligand binding (e.g., H-flumazenil displacement) to confirm target engagement .
- Meta-Analysis : Pool data from multiple studies (e.g., EC50 values) and apply regression models to identify outliers or confounding variables .
Intermediate: What are the stability considerations for this compound under various storage conditions?
Methodological Answer:
Stability is influenced by temperature, humidity, and light:
- Short-Term Storage : -20°C in airtight, amber vials with desiccants (silica gel) prevents hydrolysis of the oxadiazole ring .
- Long-Term Stability : Lyophilization and storage at -80°C maintain >90% purity over 12 months. Avoid repeated freeze-thaw cycles .
- Decomposition Pathways : LC-MS detects degradation products (e.g., piperidine hydrolysis fragments) under acidic conditions (pH < 5) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
- Waste Disposal : Collect chemical waste in designated containers and neutralize acidic/byproduct streams before disposal .
- Emergency Measures : For skin contact, rinse immediately with water (15 minutes). For inhalation, move to fresh air and monitor for respiratory distress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
